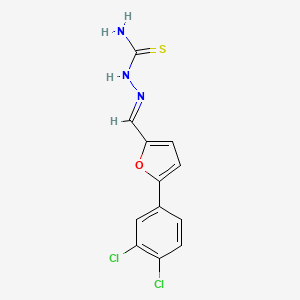

5-(3,4-dichlorophenyl)-2-furaldehyde thiosemicarbazone

Description

Properties

IUPAC Name |

[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N3OS/c13-9-3-1-7(5-10(9)14)11-4-2-8(18-11)6-16-17-12(15)19/h1-6H,(H3,15,17,19)/b16-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPSSQLRMZVJFH-OMCISZLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=C(O2)C=NNC(=S)N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC=C(O2)/C=N/NC(=S)N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93249-08-2 | |

| Record name | 5-(3,4-DICHLOROPHENYL)-2-FURALDEHYDE THIOSEMICARBAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-2-furaldehyde thiosemicarbazone typically involves the reaction of 5-(3,4-dichlorophenyl)-2-furaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the thiosemicarbazone derivative. After completion of the reaction, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Metal Complexation Reactions

Platinum(II) coordination complexes of structurally related dichlorophenyl thiosemicarbazones have been reported. These complexes are synthesized through reactions with platinum precursors (e.g., cisplatin analogs), forming dinuclear or mononuclear coordination compounds. Such reactions typically involve substitution of counterions (e.g., chloride) at the metal center.

Spectroscopic Characterization and Stability

Spectroscopic studies on similar thiosemicarbazones reveal key structural insights:

-

UV–vis spectra : Absorption maxima (λₘₐₓ) typically fall between 290–300 nm, attributed to π→π* transitions in the conjugated system .

-

IR spectra : Characteristic peaks include C=S stretching (~1220 cm⁻¹), C=N stretching (~1520 cm⁻¹), and N–H bending vibrations (~1600 cm⁻¹) .

-

NMR analysis : Proton environments are resolved via ¹H NMR, with shifts corresponding to aromatic protons, methylene groups, and NH protons .

Quantum chemical studies (e.g., M06/6-311G(d,p) level) confirm stability through nonbonding transitions and frontier molecular orbital (FMO) interactions, which govern charge transfer and reactivity .

Substitution Reactions

The furan ring and thiosemicarbazone moiety may undergo electrophilic substitution or nucleophilic attack, though steric hindrance from the bulky dichlorophenyl group likely limits reactivity.

Oxidation/Reduction

Thiosemicarbazones are prone to oxidation (e.g., forming disulfides) or reduction (e.g., conversion to amines). For example, analogous compounds react with reducing agents like sodium borohydride under specific conditions.

Enzyme Inhibition

While not a direct chemical reaction, the compound’s interaction with enzymes (e.g., Ddl in antimicrobial studies ) involves binding to active sites, a process influenced by its molecular topology and electronic properties.

Reactivity and Stability Parameters

Global reactivity parameters derived from FMO studies (e.g., hardness η = 2.1 eV, softness σ = 0.24 eV) suggest moderate stability and reduced susceptibility to nucleophilic attacks .

Scientific Research Applications

Chemical Structure and Synthesis

DCTSC is derived from the reaction of 5-(3,4-dichlorophenyl)-2-furaldehyde with thiosemicarbazide. The general formula for this compound is , with a molecular weight of approximately 285.19 g/mol. The presence of the dichlorophenyl group and the furan ring contributes to its reactivity and biological activity.

Synthesis Method:

- Reagents: 5-(3,4-dichlorophenyl)-2-furaldehyde and thiosemicarbazide.

- Reaction Conditions: Typically performed in an alcoholic solvent under reflux conditions.

- Yield: The yield can vary based on the reaction conditions but is generally favorable.

Biological Activities

DCTSC exhibits a range of biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

DCTSC has shown significant antimicrobial properties against various pathogens. Its effectiveness has been evaluated using Minimum Inhibitory Concentration (MIC) assays against Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Clostridium difficile | 16 |

| Candida albicans | 32 |

These results indicate that DCTSC can be effective against resistant strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

Research has indicated that DCTSC may possess anticancer properties by inhibiting key enzymes involved in cancer progression. Specifically, it has been shown to inhibit cathepsin B, a cysteine protease implicated in tumor metastasis.

Mechanism of Action:

- Enzyme Inhibition: DCTSC acts as a competitive inhibitor for cathepsin B, leading to reduced tumor cell proliferation.

- Cytotoxicity Studies: Various cytotoxicity assays (e.g., MTT assay) have demonstrated that DCTSC exhibits low toxicity towards normal cells while effectively targeting cancer cells .

Case Studies and Research Findings

Several studies have explored the applications of DCTSC:

- Antimicrobial Studies: A study investigating the antimicrobial efficacy of DCTSC revealed its potential as a new therapeutic agent for treating infections caused by resistant bacterial strains .

- Anticancer Research: Research focusing on the anticancer mechanisms of DCTSC highlighted its role in inducing apoptosis in cancer cells through cathepsin B inhibition, suggesting its potential use in cancer therapy .

- Complex Formation: DCTSC can form complexes with metal ions, which may enhance its biological activity. For instance, studies have shown that metal complexes of thiosemicarbazones exhibit improved anticancer properties compared to their parent compounds .

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-2-furaldehyde thiosemicarbazone involves its interaction with various molecular targets:

Molecular Targets: The compound can bind to metal ions, forming complexes that interfere with essential biological processes in microorganisms and cancer cells.

Pathways Involved: The compound induces oxidative stress and disrupts cellular redox balance, leading to cell death. It also inhibits key enzymes involved in DNA replication and repair, contributing to its anticancer activity.

Comparison with Similar Compounds

Key Observations :

Electron-Withdrawing Groups : The 3,4-dichlorophenyl group in the target compound enhances stability and metal-binding affinity compared to single substituents (e.g., 5-chloro or 5-methyl). This is attributed to increased electron withdrawal, which polarizes the thiosemicarbazone moiety and improves interactions with metal ions .

Heterocyclic vs. Aromatic Backbones : Heterocyclic thiosemicarbazones (e.g., furan-based) show superior anticancer activity compared to purely aromatic analogs like 4-chlorobenzaldehyde thiosemicarbazone. This aligns with studies indicating that heterocycles improve bioavailability and target binding .

Metal Complex Efficacy : Nickel and copper complexes of this compound are hypothesized to exhibit stronger antitumor activity than those of 5-methyl-2-furaldehyde analogs due to the dichlorophenyl group’s steric and electronic effects .

Metal Chelation and Pharmacokinetics

- Chelation Sites : The target compound acts as a bidentate ligand, coordinating metals via the thione sulfur and hydrazinic nitrogen. This contrasts with 5-methyl-2-furaldehyde thiosemicarbazone, which forms less stable complexes due to weaker electron withdrawal .

- In comparison, 5-methyl analogs show lower metabolic stability .

Biological Activity

5-(3,4-Dichlorophenyl)-2-furaldehyde thiosemicarbazone (DCTSC) is a compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial properties, anticancer effects, and relevant case studies.

Chemical Structure and Properties

DCTSC is synthesized through the condensation reaction between 5-(3,4-dichlorophenyl)-2-furaldehyde and thiosemicarbazide. The molecular formula of DCTSC is , with a molecular weight of approximately 285.16 g/mol. Its structure includes a furan ring substituted with a dichlorophenyl group and a thiosemicarbazone moiety, which contributes to its biological activity.

The biological activity of DCTSC can be attributed to several mechanisms:

- Enzyme Inhibition : DCTSC has been shown to inhibit various enzymes, including cathepsin B, a cysteine protease involved in tumor progression. This inhibition can lead to reduced tumor cell proliferation and metastasis.

- Metal Ion Chelation : The thiosemicarbazone functional group allows DCTSC to chelate metal ions, which may enhance its biological efficacy by disrupting metal-dependent enzymatic processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that DCTSC may induce oxidative stress in cancer cells, contributing to its anticancer effects .

Antimicrobial Activity

DCTSC exhibits significant antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for various microorganisms are summarized in the table below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Clostridium difficile | 16 |

| Escherichia coli | 64 |

| Candida albicans | 32 |

These results indicate that DCTSC is effective against both Gram-positive and Gram-negative bacteria as well as fungal species .

Anticancer Activity

DCTSC has been evaluated for its anticancer properties across various cancer cell lines, including:

- A549 (human lung adenocarcinoma)

- HepG2 (human hepatocellular carcinoma)

- C6 (rat glioma)

In vitro studies have demonstrated that DCTSC exhibits cytotoxic effects on these cancer cell lines. For instance, the MTT assay results indicate that DCTSC significantly reduces cell viability in A549 and HepG2 cells at concentrations as low as 10 µM .

Case Studies and Research Findings

- In Vivo Studies : A study conducted on mice treated with DCTSC showed a marked reduction in tumor size compared to control groups. The compound was administered at varying doses over a period of three weeks, with significant differences observed in tumor growth rates .

- Combination Therapy : Research indicates that DCTSC may enhance the efficacy of conventional chemotherapeutic agents when used in combination. For example, when combined with cisplatin, DCTSC demonstrated synergistic effects against HepG2 cells, suggesting potential for use in combination therapies .

- Mechanistic Insights : Further mechanistic studies revealed that DCTSC induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death rates .

Q & A

Q. What are the critical steps for synthesizing 5-(3,4-dichlorophenyl)-2-furaldehyde thiosemicarbazone, and how can purity be optimized?

Methodological Answer: The ligand is synthesized via a condensation reaction between 5-(3,4-dichlorophenyl)-2-furaldehyde and thiosemicarbazide. Key parameters include:

- Molar ratio : A 1:1 stoichiometry of aldehyde to thiosemicarbazide in ethanol or methanol under reflux (2–4 hours).

- Acid catalysis : Addition of glacial acetic acid (1–2 drops) to accelerate imine bond formation .

- Purification : Recrystallization from ethanol/water (1:1 v/v) to remove unreacted reagents. Purity is confirmed via melting point analysis and thin-layer chromatography (TLC) using silica plates with ethyl acetate/hexane (3:7) as the mobile phase .

Q. What spectroscopic techniques are essential for structural characterization of this thiosemicarbazone and its metal complexes?

Methodological Answer:

- Elemental analysis : Validates stoichiometry (C, H, N, S percentages) .

- IR spectroscopy : Identifies ν(N–H) (3150–3250 cm⁻¹), ν(C=S) (750–780 cm⁻¹), and ν(C=N) (1600–1620 cm⁻¹). Metal-ligand bonding is confirmed by shifts in ν(C=N) and ν(C=S) upon complexation .

- 1H/13C NMR : Aromatic protons (δ 6.8–8.2 ppm) and aldehyde proton (δ ~9.8 ppm) confirm ligand structure. Disappearance of the aldehyde proton in complexes indicates coordination .

- UV-Vis : π→π* and n→π* transitions (250–400 nm) reveal electronic properties. Metal complexes show d-d transitions (e.g., Cu(II) at ~600 nm) .

Advanced Research Questions

Q. How does the ligand coordinate with transition metals, and what factors determine the geometry of its complexes?

Methodological Answer: The ligand acts as a bidentate N,S-donor , coordinating via the thione sulfur and hydrazinic nitrogen. Geometry depends on:

- Metal ion : Ni(II) and Zn(II) typically form octahedral complexes (e.g., [Ni(L)₂(H₂O)₂]), while Cu(II) favors square-planar or distorted octahedral geometries .

- Counterions : Chloride vs. acetate influences coordination mode (e.g., chloride may act as a bridging ligand) .

- Spectroscopic validation : Magnetic susceptibility measurements (e.g., µeff ~1.73 BM for Cu(II) indicates a d⁹ configuration) and ESR spectra (axial symmetry for Cu(II)) .

Q. How can researchers resolve contradictions in spectral data when interpreting metal-ligand binding modes?

Methodological Answer:

- Cross-validate techniques : Combine IR (S-coordination via ν(C=S) shift), NMR (disappearance of NH protons), and X-ray crystallography (definitive structural data) .

- Comparative studies : Use analogs like 5-chloro-2-furaldehyde thiosemicarbazone (–3) to benchmark spectral trends. For example, a ~20 cm⁻¹ shift in ν(C=S) upon Cu(II) binding indicates stronger S-metal interaction vs. Ni(II) .

- DFT calculations : Predict bond lengths and angles to corroborate experimental data .

Q. What methodologies are recommended for evaluating the compound’s pharmacological potential in cancer research?

Methodological Answer:

- In vitro cytotoxicity : Screen against tumor cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to reference drugs (e.g., doxorubicin). Include normal cell lines (e.g., J774 macrophages) to assess selectivity .

- Mechanistic studies :

- ROS generation : Use DCFH-DA fluorescence to quantify reactive oxygen species.

- Apoptosis assays : Annexin V/PI staining and caspase-3 activation via flow cytometry .

- ADMET prediction : Use SwissADME to evaluate bioavailability (Lipinski’s rule of five) and pkCSM for toxicity (hepatotoxicity, AMES mutagenicity) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Methodological Answer:

- Modify substituents : Introduce electron-withdrawing groups (e.g., NO₂) at the 3,4-dichlorophenyl ring to enhance electrophilicity and metal-chelating capacity .

- Vary metal ions : Compare bioactivity of Cu(II) (pro-oxidant) vs. Zn(II) (antimicrobial) complexes .

- Hybridization : Conjugate with bioactive moieties (e.g., galactose for targeted delivery) to improve cellular uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.